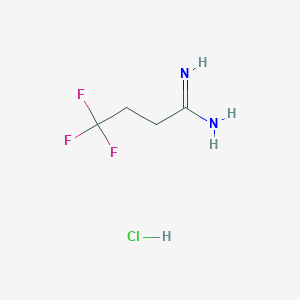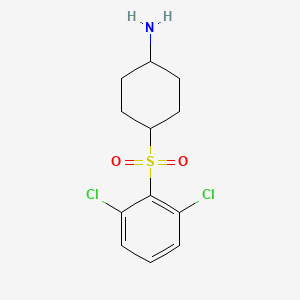![molecular formula C8H7N3O2 B1430144 1H-吡唑并[3,4-C]吡啶-7-甲酸甲酯 CAS No. 1140240-00-1](/img/structure/B1430144.png)
1H-吡唑并[3,4-C]吡啶-7-甲酸甲酯
描述
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物形成
1H-吡唑并[3,4-C]吡啶-7-甲酸甲酯参与各种合成程序,以创建具有潜在生物和化学性质的新型化合物。相关吡唑并吡啶衍生物的合成证明了该化合物在形成具有生物医学领域潜在应用的结构方面的多功能性。例如,新型的 4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-甲酸甲酯已通过涉及维尔斯迈尔-哈克试剂的过程从 2-氧代-1,2,3,4-四氢吡啶-5-甲酸甲酯制备,突出了产生具有不同结构和潜在功能多样性的化合物的工艺(Verdecia 等人,1996)。此外,通过吡唑-5-胺衍生物的缩合,开发了新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-甲酸甲酯产品的有效合成技术,强调了以显着产率创建各种 N-稠合杂环产物的潜力(Ghaedi 等人,2015)。
化学表征和分析
吡唑并吡啶衍生物(包括 1H-吡唑并[3,4-C]吡啶-7-甲酸甲酯)的化学表征和分析对于了解其性质和潜在应用至关重要。对相关化合物的结构和振动光谱的研究提供了对它们的稳定性、互变异构形式和进一步化学修饰的潜力的见解。例如,对相关吡唑并吡啶衍生物的固相 FT-IR 和 FT-拉曼光谱的研究提供了对其结构特征和在各个领域应用潜力的全面理解(Bahgat 等人,2009)。
生物医学应用
吡唑并[3,4-b]吡啶骨架与 1H-吡唑并[3,4-C]吡啶-7-甲酸甲酯密切相关,以其在生物医学应用中的重要性而著称,特别是在合成具有潜在抗肿瘤和抗菌活性的化合物方面。这在含有吡唑并[3,4-b]吡啶的金属有机配合物的合成中很明显,这些化合物因其抗癌特性而被探索,突出了这些化合物的潜在治疗应用(Stepanenko 等人,2011)。
作用机制
Target of Action
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, a derivative of pyrazolo[3,4-b]pyridine, compound C03, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .
Biochemical Pathways
The biochemical pathways affected by Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate are those associated with the proliferation, differentiation, and survival of cells . These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . The compound’s interaction with TRKs leads to the phosphorylation of the intramembrane kinase domain, which in turn triggers these pathways .
Pharmacokinetics
A derivative compound, c03, was noted to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This is achieved through the inhibition of TRKs, which play a crucial role in cell proliferation and differentiation .
Action Environment
It’s worth noting that the synthesis of related pyrazolo[3,4-b]pyridine derivatives has been carried out at room temperature under ethanol in the presence of ac-so3h as the catalyst
生化分析
Biochemical Properties
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The interaction between Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate and these enzymes is typically characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzymatic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate on cellular processes are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate can inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to external stimuli . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, forming stable complexes that inhibit enzymatic activity . Additionally, Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate can interact with transcription factors, leading to changes in gene expression profiles . These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate in animal models vary with different dosages. At low doses, this compound can modulate enzymatic activity and cellular processes without causing significant toxicity . At higher doses, Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound in preclinical studies.
Metabolic Pathways
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of cells . Additionally, Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate can influence the activity of coenzymes, further modulating metabolic pathways and cellular energy balance .
Transport and Distribution
The transport and distribution of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate can bind to proteins that facilitate its distribution to various cellular compartments . These transport and distribution mechanisms are essential for the compound’s biological activity.
Subcellular Localization
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . The subcellular localization of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYACANPZDGITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)


![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)



![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)
